molecular formula C19H14ClFN4O B2842998 5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895014-64-9

5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2842998
M. Wt: 368.8
InChI Key: KZEGJFVAJKWCNS-UHFFFAOYSA-N
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Description

The compound “5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been found to exhibit significant biological activity, particularly as inhibitors of CDK2, a protein kinase that is a potential target for cancer treatment .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the design and creation of new small molecules . The process includes the development of thioglycoside derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold . The synthesis process is complex and requires careful planning and execution to ensure the desired product is obtained .

Scientific Research Applications

Adenosine Kinase Inhibition

This compound is part of a broader class of pyrazolo[3,4-d]pyrimidine derivatives investigated for their ability to inhibit adenosine kinase, an enzyme involved in cellular energy transfer and signal transduction. The inhibition of adenosine kinase has implications for anti-inflammatory activity, as demonstrated in a study where derivatives were evaluated for their effectiveness in vitro and in vivo in a rat pleurisy inflammation model, showing potential therapeutic applications in inflammation control (Cottam et al., 1993).

Medicinal Chemistry and Drug Discovery

Research has also explored the synthesis of novel pyrazole derivatives, including those related to the pyrazolo[3,4-d]pyrimidine ring system, for their medicinal applications. These studies focus on designing compounds with significant biological properties, such as antioxidant, anti-breast cancer, and anti-inflammatory effects. Specifically, modifications to the pyrazolo[3,4-d]pyrimidine scaffold have led to the identification of compounds with promising COX-2 inhibition properties, highlighting the role of these derivatives in developing future anti-inflammatory drugs (Thangarasu et al., 2019).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolo[3,4-d]pyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The study demonstrated that certain derivatives exhibit significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid. These findings suggest the potential utility of these compounds in cancer treatment and inflammation-related disorders (Rahmouni et al., 2016).

Herbicidal Activity

Moreover, derivatives of pyrazolo[3,4-d]pyrimidine-4-one have been synthesized and assessed for their herbicidal activity. Preliminary bioassays indicate that certain compounds exhibit good inhibition activities against the roots of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at specific dosages. This suggests a potential application of these compounds in agricultural settings as herbicides, contributing to weed control strategies (Luo et al., 2017).

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN4O/c1-12-5-2-3-8-17(12)25-18-13(9-23-25)19(26)24(11-22-18)10-14-15(20)6-4-7-16(14)21/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEGJFVAJKWCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Chloro-6-fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one

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